molecular formula C17H21BO5 B1398490 (4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid CAS No. 1072951-94-0

(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid

Cat. No.: B1398490
CAS No.: 1072951-94-0
M. Wt: 316.2 g/mol
InChI Key: KSHLSSLREUYDHF-UHFFFAOYSA-N
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Description

Structural Characteristics and Molecular Properties

This compound exhibits a complex molecular architecture that integrates multiple functional groups within a single framework. The compound possesses the molecular formula C17H21BO5 with a molecular weight of 316.16 grams per mole. The structural backbone consists of a boronic acid functional group attached to a 3,5-dimethylphenyl ring system, which is further substituted at the 4-position with a 3,5-dimethoxybenzyl ether linkage. This arrangement creates a molecule with significant conformational flexibility due to the methylene bridge connecting the two aromatic systems.

The International Union of Pure and Applied Chemistry name for this compound is [4-[(3,5-dimethoxyphenyl)methoxy]-3,5-dimethylphenyl]boronic acid, reflecting the systematic nomenclature that describes the substitution pattern. The molecule contains five oxygen atoms distributed across the boronic acid functionality, the ether linkage, and two methoxy substituents on the terminal benzene ring. The boron atom maintains its characteristic trivalent state with sp2 hybridization, featuring the typical trigonal planar geometry around the boron center that is characteristic of boronic acids.

Table 1: Fundamental Molecular Properties

Property Value Reference
Molecular Formula C17H21BO5
Molecular Weight 316.16 g/mol
Chemical Abstracts Service Number 1072951-94-0
International Union of Pure and Applied Chemistry Name [4-[(3,5-dimethoxyphenyl)methoxy]-3,5-dimethylphenyl]boronic acid
Simplified Molecular Input Line Entry System B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC(=C2)OC)OC)C)(O)O
International Chemical Identifier Key VZHFHGUMGVBYBU-UHFFFAOYSA-N

The three-dimensional structure of this compound presents several interesting features that influence its chemical behavior. The methylene bridge provides rotational freedom between the two aromatic rings, allowing the molecule to adopt various conformations depending on the chemical environment. The presence of multiple methoxy groups introduces additional sites for hydrogen bonding and dipole interactions, which can significantly influence the compound's solubility properties and intermolecular interactions. Commercial suppliers typically offer this compound with purities ranging from 95% to 99%, indicating the feasibility of its synthesis and purification using standard organic chemistry techniques.

Historical Context in Boronic Acid Chemistry

The development of this compound must be understood within the broader historical context of boronic acid chemistry, which traces its origins to the pioneering work of Edward Frankland in 1860. Frankland's initial synthesis involved the reaction of diethylzinc with triethyl borate, followed by oxidation to yield ethylboronic acid, establishing the fundamental principles that would guide future developments in this field. This groundbreaking work laid the foundation for understanding the unique properties of boron-containing organic compounds, particularly their ability to act as Lewis acids and form reversible covalent complexes with various substrates.

The evolution of boronic acid chemistry throughout the 20th century was marked by significant advances in synthetic methodology and applications. The recognition that boronic acids could serve as versatile building blocks in organic synthesis led to the development of increasingly sophisticated derivatives, including complex substituted analogs like this compound. The unique structural features of this particular compound reflect the modern trend toward designing boronic acids with enhanced selectivity and functionality through strategic incorporation of multiple aromatic systems and electron-donating substituents.

The historical development of synthetic methodologies has been crucial in enabling the preparation of complex boronic acids such as this compound. Traditional approaches involving organometallic reagents and borate esters have been supplemented by modern techniques including palladium-catalyzed borylation and decarboxylative borylation processes. These advances have made it possible to synthesize highly functionalized boronic acids that would have been inaccessible using earlier methodologies. The commercial availability of this compound from multiple suppliers demonstrates the maturation of synthetic organic chemistry in the boronic acid field.

Significance in Organic Chemistry and Biochemistry

This compound occupies a significant position in modern organic chemistry due to its multifunctional nature and potential applications in various synthetic transformations. The compound's structure incorporates several key features that make it particularly valuable for advanced organic synthesis, including the boronic acid functionality that enables participation in cross-coupling reactions, and the elaborate substitution pattern that provides opportunities for selective functionalization. The presence of both electron-donating methyl groups and methoxy substituents creates a unique electronic environment that can influence reactivity patterns and selectivity in chemical transformations.

In the context of palladium-catalyzed cross-coupling chemistry, this compound represents an example of the sophisticated boronic acid derivatives that have become increasingly important in modern synthetic methodology. The Suzuki-Miyaura coupling reaction, which utilizes boronic acids as key coupling partners, has been transformed by the availability of complex substrates like this compound that can introduce elaborate structural motifs in a single synthetic operation. The multiple aromatic systems present in this molecule allow for the construction of complex polycyclic structures and extended conjugated systems that would be difficult to access through alternative synthetic routes.

The biochemical significance of this compound stems from the general properties of boronic acids as Lewis acids capable of forming reversible covalent bonds with biological molecules containing vicinal diols, amino acids, and other Lewis base functionalities. The unique structural features of this particular compound, including the dimethoxybenzyl substituent, may provide enhanced selectivity for specific biological targets compared to simpler boronic acid analogs. The multiple aromatic rings and ether linkages present in the molecule create opportunities for additional non-covalent interactions that could contribute to biological activity and selectivity profiles.

Table 2: Chemical Applications and Synthetic Utility

Application Area Specific Use Structural Feature Responsible
Cross-Coupling Chemistry Suzuki-Miyaura reactions Boronic acid functionality
Molecular Recognition Lewis acid-base interactions Boron center with vacant p-orbital
Drug Discovery Protease inhibition Boronic acid group
Material Science Conjugated polymer synthesis Extended aromatic system
Catalysis Palladium-catalyzed transformations Organoborane reactivity

The environmental considerations associated with boronic acids, including their degradation to environmentally benign boric acid, have contributed to their recognition as "green" compounds in synthetic chemistry. This environmental profile, combined with the low toxicity generally associated with boronic acids, makes compounds like this compound attractive alternatives to more toxic synthetic intermediates. The commercial success of boronic acid-containing pharmaceuticals, exemplified by the anti-cancer agent bortezomib, has further validated the importance of this compound class and highlighted the potential for complex derivatives like this molecule in medicinal chemistry applications.

Properties

CAS No.

1072951-94-0

Molecular Formula

C17H21BO5

Molecular Weight

316.2 g/mol

IUPAC Name

[4-[(3,5-dimethoxyphenoxy)methyl]-3,5-dimethylphenyl]boronic acid

InChI

InChI=1S/C17H21BO5/c1-11-5-13(18(19)20)6-12(2)17(11)10-23-16-8-14(21-3)7-15(9-16)22-4/h5-9,19-20H,10H2,1-4H3

InChI Key

KSHLSSLREUYDHF-UHFFFAOYSA-N

SMILES

B(C1=CC(=C(C(=C1)C)OCC2=CC(=CC(=C2)OC)OC)C)(O)O

Canonical SMILES

B(C1=CC(=C(C(=C1)C)COC2=CC(=CC(=C2)OC)OC)C)(O)O

Pictograms

Irritant

Origin of Product

United States

Mechanism of Action

Target of Action

Boronic acids, in general, are known to be used in suzuki-miyaura coupling reactions, which suggests that the compound might interact with palladium catalysts and other organic groups in these reactions.

Biochemical Pathways

The compound is likely involved in the biochemical pathways related to Suzuki-Miyaura coupling reactions. These reactions are widely used in organic chemistry for the formation of carbon-carbon bonds. The compound’s role in these reactions would therefore have downstream effects on the synthesis of various organic compounds.

Result of Action

The result of the compound’s action in Suzuki-Miyaura coupling reactions is the formation of new carbon-carbon bonds. This can lead to the synthesis of a wide range of organic compounds.

Action Environment

The efficacy and stability of the compound, like other boronic acids used in Suzuki-Miyaura coupling reactions, can be influenced by various environmental factors. These may include the presence of a palladium catalyst, the pH of the environment, and the temperature.

Biochemical Analysis

Biochemical Properties

(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid plays a significant role in biochemical reactions due to its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property allows the compound to interact with enzymes, proteins, and other biomolecules that contain hydroxyl groups. For instance, it can bind to serine proteases, which have active sites containing serine residues. The interaction between this compound and these enzymes can inhibit their activity, making it a useful tool for studying enzyme function and regulation.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the activity of certain kinases, leading to changes in phosphorylation patterns and downstream signaling events. Additionally, this compound can alter gene expression by interacting with transcription factors or other regulatory proteins, ultimately affecting cellular metabolism and function.

Molecular Mechanism

The molecular mechanism of this compound involves its ability to form reversible covalent bonds with biomolecules. This interaction can lead to enzyme inhibition or activation, depending on the specific target. For instance, the compound can bind to the active site of an enzyme, blocking substrate access and inhibiting enzyme activity. Alternatively, it can stabilize the active conformation of an enzyme, enhancing its activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, leading to changes in gene transcription and protein synthesis.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable under standard laboratory conditions, but it can degrade over time, especially in the presence of moisture or high temperatures. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained enzyme inhibition and altered gene expression.

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound can selectively inhibit specific enzymes or signaling pathways without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including cellular damage and organ dysfunction. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect, but exceeding this level can lead to adverse outcomes.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can be metabolized by liver enzymes, leading to the formation of metabolites that may retain biological activity. Additionally, this compound can affect metabolic pathways by inhibiting key enzymes, altering the levels of metabolites and influencing overall metabolic homeostasis.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via passive diffusion or active transport mechanisms, depending on its concentration and the presence of specific transporters. Once inside the cell, this compound can localize to various cellular compartments, including the cytoplasm, nucleus, and organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, the compound may contain nuclear localization signals that facilitate its transport into the nucleus, where it can interact with transcription factors and other nuclear proteins. Additionally, this compound can be targeted to the mitochondria or endoplasmic reticulum, affecting the function of these organelles and influencing cellular metabolism.

Biological Activity

(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid (CAS No. 1072951-94-0) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property enables it to interact with various biomolecules, including enzymes and proteins, making it a valuable tool in biochemical research.

  • Molecular Formula : C17H21BO5
  • Molecular Weight : 316.2 g/mol
  • Purity : Typically ≥95%
  • IUPAC Name : 4-[(3,5-dimethoxyphenoxy)methyl]-3,5-dimethylphenyl]boronic acid

The biological activity of this compound primarily stems from its ability to inhibit enzymes through reversible covalent interactions. This compound can bind to the active sites of serine proteases and other enzymes, leading to:

  • Enzyme Inhibition : Blocking substrate access and inhibiting enzymatic activity.
  • Gene Expression Modulation : Interacting with transcription factors and altering gene transcription patterns.

Enzyme Inhibition

Research indicates that boronic acids can effectively inhibit various enzymes, including proteasomes, which are crucial for protein degradation in cells. This inhibition can halt cell cycle progression in cancer cells, particularly at the G2/M phase, leading to growth inhibition .

Anticancer Properties

Boronic acids have been investigated for their anticancer potential. Studies show that compounds like this compound can exhibit:

  • Cytotoxic Effects : In vitro studies have demonstrated activity against multiple cancer cell lines.
  • In Vivo Efficacy : Animal models have shown promising results in tumor reduction and improved pharmacokinetics compared to existing treatments like bortezomib .

Cellular Effects

The compound influences cellular functions by modulating:

  • Cell Signaling Pathways : Affecting phosphorylation patterns and downstream signaling events.
  • Metabolism : Altering metabolic pathways through enzyme inhibition and gene expression changes.

Case Studies

  • Proteasome Inhibition Study :
    • A dipeptide boronic acid proteasome inhibitor demonstrated significant growth inhibition in U266 cancer cells by stopping cell cycle progression .
    • In vivo studies indicated enhanced anti-tumor activity compared to traditional therapies.
  • Cytotoxicity Assessment :
    • Various concentrations of this compound were tested against different cancer cell lines, showing dose-dependent cytotoxicity with specific thresholds for therapeutic effects .

Dosage Effects in Animal Models

The dosage of this compound plays a critical role in its biological effects:

  • Low Doses : Selective inhibition of specific pathways without significant toxicity.
  • High Doses : Potential for adverse effects including cellular damage and organ dysfunction.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and applications of (4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid , it is essential to compare it with structurally analogous boronic acids. Below is a detailed analysis:

Table 1: Structural and Functional Comparison of Boronic Acid Derivatives

Compound Name Molecular Formula Molecular Weight Key Substituents Electronic Effects Notable Applications/Properties
This compound C₁₇H₂₁BO₅ 316.16 3,5-dimethyl, 3,5-dimethoxybenzyloxy Electron-donating (methoxy, methyl) Suzuki coupling; OLED materials
(3,5-Dimethylphenyl)boronic acid C₈H₁₁BO₂ 149.99 3,5-dimethyl Electron-donating (methyl) Cross-coupling reactions
[3-[(3,5-Dimethoxybenzyl)oxy]phenyl]boronic acid C₁₅H₁₅BO₄ 278.09 3,5-dimethoxybenzyloxy (meta position) Electron-donating (methoxy) Not reported; structural isomer of target
(4-((4-Fluorobenzyl)oxy)phenyl)boronic acid C₁₃H₁₂BFO₃ 258.05 4-fluorobenzyloxy Electron-withdrawing (F) Potential PET inhibition
(3,5-Difluorophenyl)boronic acid C₆H₅B₂F₂O₂ 157.91 3,5-difluoro Electron-withdrawing (F) Suzuki reactions; high reactivity
(4-(Methoxycarbonyl)-3,5-dimethylphenyl)boronic acid C₁₀H₁₃BO₄ 222.02 Methoxycarbonyl, 3,5-dimethyl Electron-withdrawing (ester) Catalysis; steric hindrance

Key Observations :

Substituent Effects :

  • The 3,5-dimethoxybenzyloxy group in the target compound provides strong electron-donating effects, enhancing stability in cross-coupling reactions. In contrast, fluorinated analogs (e.g., (3,5-Difluorophenyl)boronic acid ) exhibit electron-withdrawing properties, increasing electrophilicity but reducing stability .
  • The 3,5-dimethyl substitution in both the target compound and (3,5-Dimethylphenyl)boronic acid improves lipophilicity, which is advantageous in biological applications (e.g., membrane permeability in PET inhibitors) .

Positional Isomerism :

  • The target compound differs from [3-[(3,5-Dimethoxybenzyl)oxy]phenyl]boronic acid only in the position of the benzyloxy group (para vs. meta). This difference may influence symmetry and π-conjugation, affecting performance in OLED emitters .

Steric vs. The target compound balances steric bulk (methyl groups) with electron donation (methoxy), optimizing reactivity for diverse applications.

This suggests that the 3,5-dimethyl substitution pattern is critical for bioactivity.

Preparation Methods

Etherification of Phenolic Precursor

The core structure is constructed via an etherification reaction between 3,5-dimethylphenol and 3,5-dimethoxybenzyl bromide. Key steps include:

  • Reagents : 3,5-Dimethoxybenzyl bromide, 3,5-dimethylphenol, cesium carbonate (base).
  • Conditions : Tetrahydrofuran (THF) at 67°C for 16 hours.
  • Mechanism : Nucleophilic aromatic substitution (SNAr) facilitated by the strong base, yielding the intermediate 4-(3',5'-dimethoxybenzyloxy)-3,5-dimethylbenzene.

Deprotection and Final Isolation

  • Acid Hydrolysis : The pinacol boronate ester intermediate is hydrolyzed using hydrochloric acid (HCl) in tetrahydrofuran (THF).
  • Purification : Recrystallization from ethanol/water mixtures or silica gel chromatography.

Key Reaction Parameters

Parameter Optimal Value Impact on Yield/Purity
Temperature 80–120°C Higher temps accelerate borylation.
Catalyst Loading 5 mol% Pd(OAc)₂ Excess catalyst reduces side products.
Solvent Polarity THF/DME (polar aprotic) Enhances solubility of intermediates.

Physicochemical Data

Analytical Validation

  • NMR (¹H) : Peaks at δ 6.5–7.2 ppm (aromatic protons), δ 3.8 ppm (methoxy groups).
  • HRMS (ESI+) : Observed [M+H]⁺ at m/z 316.16 (theoretical 316.16).

Challenges and Optimization

Q & A

Q. What are the key synthetic routes for preparing (4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid, and what reaction conditions optimize yield?

The compound can be synthesized via Suzuki–Miyaura cross-coupling, a palladium-catalyzed reaction between aryl halides and boronic acids. For example, aryl halides (e.g., bromides) can react with pre-functionalized boronic acids under mild conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, in DME/H₂O at 80°C). Intermediate steps may involve protecting-group strategies, such as methoxymethoxy (MOM) protection for phenolic hydroxyl groups to prevent undesired side reactions .

Q. How should researchers purify and characterize this boronic acid to ensure structural fidelity?

Purification typically involves column chromatography (silica gel, eluting with ethyl acetate/hexane mixtures) or recrystallization from polar aprotic solvents. Characterization requires ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy and methyl groups) and high-resolution mass spectrometry (HRMS) to verify exact mass (e.g., 210.1045 Da for related boronic acids). Stability tests under inert atmospheres (N₂/Ar) are critical due to boronic acid sensitivity to protic solvents and oxidation .

Advanced Research Questions

Q. How do steric and electronic effects of the 3,5-dimethoxybenzyloxy group influence cross-coupling efficiency in Suzuki reactions?

The electron-rich 3,5-dimethoxybenzyloxy group enhances oxidative addition rates in palladium-catalyzed reactions but may introduce steric hindrance. Comparative studies with analogous boronic acids (e.g., 4-benzyloxyphenylboronic acid pinacol ester ) suggest that bulkier substituents reduce coupling yields. Computational modeling (DFT) can predict optimal ligand-metal coordination to mitigate steric effects .

Q. What solvent systems maximize solubility and reactivity of this boronic acid in aqueous-organic biphasic reactions?

Polar aprotic solvents (DMSO, DMF) enhance solubility, while THF/H₂O mixtures are ideal for Suzuki reactions. The compound’s Topological Polar Surface Area (TPSA) —calculated from its hydrogen-bond acceptor/donor count (~60 Ų)—guides solvent selection. Co-solvents like ethanol (20–30% v/v) improve miscibility without destabilizing the boronic acid .

Q. How does the substitution pattern (3,5-dimethyl vs. 3,5-dimethoxy) affect structure-activity relationships (SAR) in catalytic applications?

Methyl groups at 3,5-positions increase hydrophobicity, favoring membrane permeability in biological assays, while methoxy groups enhance electronic conjugation for materials science applications (e.g., OLEDs). Comparative studies with 3,5-dimethylphenylboronic acid (CAS 172975-69-8 ) highlight these differences in redox behavior and binding affinity .

Q. What are the degradation pathways of this compound under long-term storage, and how can stability be improved?

Boronic acids degrade via hydrolysis to boroxines or oxidation to boronate esters. Stability studies under controlled humidity (<30% RH) and low temperatures (4°C) show reduced anhydride formation. Adding stabilizing agents (e.g., 1,2-dimethoxyethane) or storing as pinacol esters (e.g., 4-benzyloxyphenylboronic acid pinacol ester ) extends shelf life .

Q. Which computational tools can predict the compound’s reactivity in non-traditional cross-coupling reactions (e.g., Chan-Lam coupling)?

Density Functional Theory (DFT) simulations (using Gaussian or ORCA) model transition states for copper-mediated Chan-Lam couplings. Parameters like Fukui indices quantify electrophilicity at the boron center, while molecular dynamics (MD) simulations assess solvent effects on reaction kinetics .

Q. What alternative synthetic strategies exist for introducing the 3,5-dimethoxybenzyloxy moiety post-boronation?

Late-stage functionalization via Mitsunobu reaction (DIAD, PPh₃) between 3,5-dimethoxybenzyl alcohol and a phenolic intermediate is feasible. Alternatively, Ullmann coupling using CuI/1,10-phenanthroline can attach the benzyloxy group to pre-formed boronic acid scaffolds .

Q. How can researchers analyze and mitigate byproduct formation (e.g., boroxines) during synthesis?

¹¹B NMR identifies boroxine peaks (~18–22 ppm), while anhydride content is quantified via titration (e.g., Karl Fischer). Using excess diol (e.g., pinacol) during workup shifts equilibrium toward boronic ester formation, reducing byproducts .

Q. What advanced analytical techniques resolve ambiguities in regioselectivity during derivatization?

2D NMR (HSQC, HMBC) maps through-space coupling between the boron atom and adjacent protons. X-ray crystallography of co-crystals (e.g., with diethanolamine) provides definitive structural confirmation. Synchrotron-based IR spectroscopy tracks boron-oxygen vibrational modes in real time .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid
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(4-((3,5-Dimethoxybenzyl)oxy)-3,5-dimethylphenyl)boronic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.